Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate
Overview
Description
Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate is a bicyclic compound with a unique structure that includes two ester functional groups. This compound is part of the norbornane family, which is known for its rigid and strained ring system. The presence of the bicyclic structure imparts unique chemical and physical properties, making it a subject of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and diethyl maleate, followed by hydrogenation. The reaction typically requires a catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation and efficient separation techniques ensures the purity and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diacids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives has shown promise in developing new pharmaceuticals.
Industry: It is used in the production of polymers and as an intermediate in organic synthesis
Mechanism of Action
The mechanism by which diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate and its derivatives exert their effects often involves interactions with specific molecular targets. For example, in biological systems, these compounds may interact with enzymes or receptors, leading to changes in cellular processes. The rigid bicyclic structure can influence the binding affinity and specificity of these interactions .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate
- 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- 2,3-Dimethylene-bicyclo[2.2.1]heptane
Uniqueness
Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate is unique due to its specific ester functional groups and the diethyl substitution, which can influence its reactivity and physical properties compared to its dimethyl or unsubstituted counterparts .
Properties
IUPAC Name |
diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-3-16-12(14)10-8-5-6-9(7-8)11(10)13(15)17-4-2/h8-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPNQIAJKKZJBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2)C1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633471 | |
Record name | Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16978-01-1 | |
Record name | Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80633471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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